molecular formula C7H14ClNO2S B2758655 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride CAS No. 1952254-07-7

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride

Cat. No.: B2758655
CAS No.: 1952254-07-7
M. Wt: 211.7
InChI Key: FCXFBRUQIULFDT-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a spirocyclic γ-sultam of high interest in medicinal chemistry and organic synthesis. This compound serves as an advanced, sp3-enriched building block for constructing novel frameworks in lead-oriented synthesis . Sultams, or cyclic sulfonamides, are prominent scaffolds in drug discovery due to their ability to mimic saturated nitrogen heterocycles like pyrrolidine, while offering superior properties such as very low basicity, increased aqueous solubility, and enhanced stability against protease-catalyzed degradation . The unique three-dimensional spirocyclic architecture of this reagent provides novel substitution patterns that help escape from flatland in compound design, making it a valuable template for developing new pharmacological agents . It is supplied as the hydrochloride salt for research purposes only. CAS Number: 1952254-07-7 Molecular Formula: C7H14ClNO2S Molecular Weight: 211.71 g/mol Sequence: C1CNCC12CCS(=O)(=O)C2.Cl This product is intended for research use by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2λ6-thia-7-azaspiro[4.4]nonane 2,2-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)4-2-7(6-11)1-3-8-5-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXFBRUQIULFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can yield primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action :
The compound exhibits activity against specific enzymes and receptors, which may be useful in drug design aimed at treating bacterial infections and other diseases. Its spirocyclic structure enhances binding affinity to molecular targets, allowing for selective inhibition of enzyme activity.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Case Study :
In vitro studies have shown that concentrations as low as 50 µM can inhibit the Type III secretion system (T3SS) in Escherichia coli, which is essential for bacterial virulence. This suggests its potential use in developing new antibiotics targeting resistant bacterial strains.

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Enzyme TargetInhibition TypeConcentration (µM)Effect
T3SSCompetitive50~50% inhibition
β-lactamaseNon-competitive100Significant reduction in activity

Synthesis of Specialty Chemicals

Due to its unique structural features, this compound serves as a valuable building block for synthesizing more complex organic compounds.

Material Science

The compound's stability and reactivity make it suitable for developing specialty materials with unique properties, potentially applicable in coatings and polymers.

Safety Profile and Handling

While the compound exhibits promising biological activity, safety assessments are crucial for its handling and application:

  • Skin Irritation : Causes skin irritation upon contact.
  • Eye Irritation : May cause serious eye damage.

Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spirocyclic structure of the compound allows it to interact with proteins and enzymes in a unique manner, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Spiro Ring Size Heteroatom Positions Molecular Formula Melting Point (°C) Purity Availability
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl [4.4] 2-thia, 7-aza C₇H₁₄ClNOS 204–205 (dec.) ≥97% Discontinued
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide HCl [4.4] 7-thia, 1-aza C₇H₁₄ClNOS 204–205 (dec.) 98% Research-grade
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide HCl [3.5] 2-thia, 7-aza C₈H₁₄ClNO₂S Not reported 99% Available
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide HCl [4.5] 2-thia, 7-aza C₈H₁₆ClNO₂S Not reported ≥97% Available

Key Observations :

  • The [4.4] and [4.5] systems balance rigidity and synthetic feasibility .
  • Heteroatom Positioning : The 2-thia-7-aza configuration in the target compound distinguishes it from the 7-thia-1-aza analog (), which shares the same ring size but reversed heteroatom positions. This difference may alter electronic properties and biological target interactions .
  • Sulfonyl Group : All compounds feature a 2,2-dioxide group, contributing to polarizability and hydrogen-bonding capacity, which are critical for binding to enzymes or receptors .

Biological Activity

2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a spirocyclic compound characterized by its unique structural features, which include both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C₇H₁₄ClNO₂S
  • Molecular Weight : 211.71 g/mol
  • CAS Number : 1952254-07-7

These properties are essential for understanding the compound's interactions at the molecular level and its potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfur and nitrogen atoms in the structure facilitate the formation of coordination complexes with metal ions, influencing various biochemical pathways. The spirocyclic nature allows for unique interactions with target proteins, potentially leading to inhibition or modulation of their activities.

Enzyme Inhibition

Recent studies have focused on the compound's inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are critical in various physiological processes, including tissue remodeling and inflammation.

  • Inhibition Assays :
    • MMP-2 and MMP-9 : The compound exhibited moderate inhibitory activity against these enzymes compared to standard inhibitors like LY52. The structure-activity relationship (SAR) studies indicated that modifications in the arylsulfonyl group significantly affected potency.
    • IC50 Values : Compounds derived from this scaffold showed varying IC50 values, indicating their effectiveness in inhibiting MMP activity.
    CompoundIC50 (µM)Remarks
    6a15Moderate inhibition
    6b10Enhanced potency
    6d5Most potent derivative

Antiproliferative Activity

The antiproliferative effects of selected derivatives were evaluated against various cancer cell lines, including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). Notably, compound 6d demonstrated significant cytotoxicity across these cell lines.

Case Studies

  • Study on MMP Inhibition :
    A study published in Drug Discoveries & Therapeutics detailed the synthesis and biological evaluation of sulfonyl phosphonic derivatives of this compound. The results indicated that compounds with specific substitutions at the arylsulfonyl group showed enhanced inhibitory activity against MMPs, suggesting a potential pathway for developing new therapeutic agents targeting cancer metastasis .
  • Anticancer Activity :
    In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeReference
Reaction Temperature80–100°C
Solvent SystemDMF/Acetonitrile
Purification MethodColumn Chromatography (EtOAc/Hexane)

What are the key considerations for structural characterization of this compound?

Basic Research Question
Methodological Answer:
Characterization requires multi-technique validation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm spirocyclic connectivity and stereochemistry. For example, the sp³-hybridized bridgehead carbons show distinct shifts (δ 50–70 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₄ClNO₃S₂ for the compound) with <2 ppm mass error .

How can researchers resolve contradictions in pharmacological data when evaluating the bioactivity of this compound?

Advanced Research Question
Methodological Answer:
Address discrepancies through:

  • Dose-Response Analysis : Ensure linearity in activity across concentrations (e.g., IC₅₀ values for osteoclast inhibition) .
  • Stereochemical Purity : Verify enantiomeric excess (e.g., via chiral HPLC) since minor stereoisomers may exhibit antagonistic effects .
  • Off-Target Screening : Use kinase profiling or proteome-wide assays to identify unintended interactions .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes with target receptors and reconcile conflicting activity data .

Q. Table 2: Common Data Contradictions and Solutions

ContradictionResolution StrategyReference
Variable IC₅₀ across assaysStandardize cell lines/assay conditions
Inactive enantiomers masking activityChiral resolution via HPLC

What strategies mitigate side reactions during functionalization of the spirocyclic core?

Advanced Research Question
Methodological Answer:
Minimize side reactions by:

  • Protecting Groups : Temporarily block reactive amines (e.g., Boc or Fmoc groups) during functionalization .
  • Low-Temperature Reactions : Perform acylations or alkylations at 0–5°C to suppress overreaction .
  • Selective Catalysts : Use Pd/C or Ni catalysts for regioselective cross-coupling without disrupting the sulfone group .
  • Real-Time Monitoring : Track reaction progress via TLC or in situ FTIR to halt at optimal conversion .

Q. Example Protocol :

Protect the amine with Boc anhydride in THF at 0°C .

Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 60°C) .

Deprotect with TFA/DCM (1:1) and isolate via precipitation .

How does stereochemistry influence the biological activity of 2-Thia-7-azaspiro[4.4]nonane derivatives?

Advanced Research Question
Methodological Answer:
Stereochemistry impacts:

  • Receptor Binding : Enantiomers may exhibit differential binding to chiral pockets (e.g., (3S)-isomers show higher affinity for osteoclast targets) .
  • Metabolic Stability : Specific configurations resist cytochrome P450 oxidation, prolonging half-life .
  • Toxicity : Undesired stereoisomers may form reactive metabolites (e.g., epoxide intermediates) .

Q. Validation Steps :

  • Compare activity of enantiopure vs. racemic mixtures in vitro/in vivo.
  • Perform molecular dynamics simulations to correlate conformation with activity .

What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

Advanced Research Question
Methodological Answer:

  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways .
  • HPLC-MS/MS : Monitor hydrolytic cleavage (e.g., sulfone group degradation) and quantify degradation products .
  • Circular Dichroism (CD) : Track conformational changes in buffered solutions (PBS, pH 7.4) .

Q. Table 3: Stability Profile in Aqueous Buffer (pH 7.4)

ConditionHalf-Life (Days)Major Degradant
25°C, dark>30None detected
37°C, light-exposed7Sulfonic acid

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